molecular formula C8H6BrIN2 B1292609 6-Bromo-3-iodo-5-methyl-1H-indazole CAS No. 1000342-51-7

6-Bromo-3-iodo-5-methyl-1H-indazole

Cat. No.: B1292609
CAS No.: 1000342-51-7
M. Wt: 336.95 g/mol
InChI Key: CCSXJBKFDISBPB-UHFFFAOYSA-N
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Description

6-Bromo-3-iodo-5-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The presence of bromine and iodine atoms in the structure of this compound makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-iodo-5-methyl-1H-indazole typically involves the halogenation of a suitable indazole precursor. One common method is the sequential bromination and iodination of 5-methyl-1H-indazole. The reaction conditions often include the use of bromine and iodine reagents in the presence of a catalyst or under specific temperature and solvent conditions.

For example, the bromination can be carried out using bromine in acetic acid, followed by iodination using iodine and potassium iodide in an organic solvent such as dichloromethane. The reaction is typically monitored by thin-layer chromatography (TLC) to ensure complete conversion of the starting material to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and improved yields. Additionally, the use of safer and more environmentally friendly reagents and solvents is often prioritized in industrial processes.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-iodo-5-methyl-1H-indazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira coupling, to form carbon-carbon bonds.

    Oxidation and Reduction Reactions: The indazole ring can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the halogen atoms.

    Cross-Coupling: Palladium or copper catalysts are commonly used in coupling reactions, along with appropriate ligands and bases.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 6-azido-3-iodo-5-methyl-1H-indazole, while a Suzuki-Miyaura coupling reaction with phenylboronic acid would produce 6-phenyl-3-iodo-5-methyl-1H-indazole.

Scientific Research Applications

6-Bromo-3-iodo-5-methyl-1H-indazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly those targeting cancer, inflammation, and infectious diseases.

    Biological Studies: The compound can be used to study the biological activity of indazole derivatives and their interactions with various biological targets.

    Material Science: It can be employed in the development of novel materials with specific electronic or optical properties.

    Agrochemicals: The compound may be used in the synthesis of new agrochemicals with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 6-Bromo-3-iodo-5-methyl-1H-indazole depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of bromine and iodine atoms can enhance the compound’s binding affinity and selectivity for its target.

For example, in cancer research, this compound derivatives may inhibit the activity of kinases or other enzymes involved in cell proliferation and survival pathways. This can lead to the induction of apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

6-Bromo-3-iodo-5-methyl-1H-indazole can be compared with other halogenated indazole derivatives, such as:

  • 6-Bromo-3-chloro-5-methyl-1H-indazole
  • 6-Bromo-3-fluoro-5-methyl-1H-indazole
  • 6-Iodo-3-bromo-5-methyl-1H-indazole

Uniqueness

The unique combination of bromine and iodine atoms in this compound provides distinct reactivity and biological activity compared to other halogenated indazoles. This makes it a valuable compound for the development of new pharmaceuticals and other applications.

Properties

IUPAC Name

6-bromo-3-iodo-5-methyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrIN2/c1-4-2-5-7(3-6(4)9)11-12-8(5)10/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCSXJBKFDISBPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NN=C2C=C1Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646744
Record name 6-Bromo-3-iodo-5-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000342-51-7
Record name 6-Bromo-3-iodo-5-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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